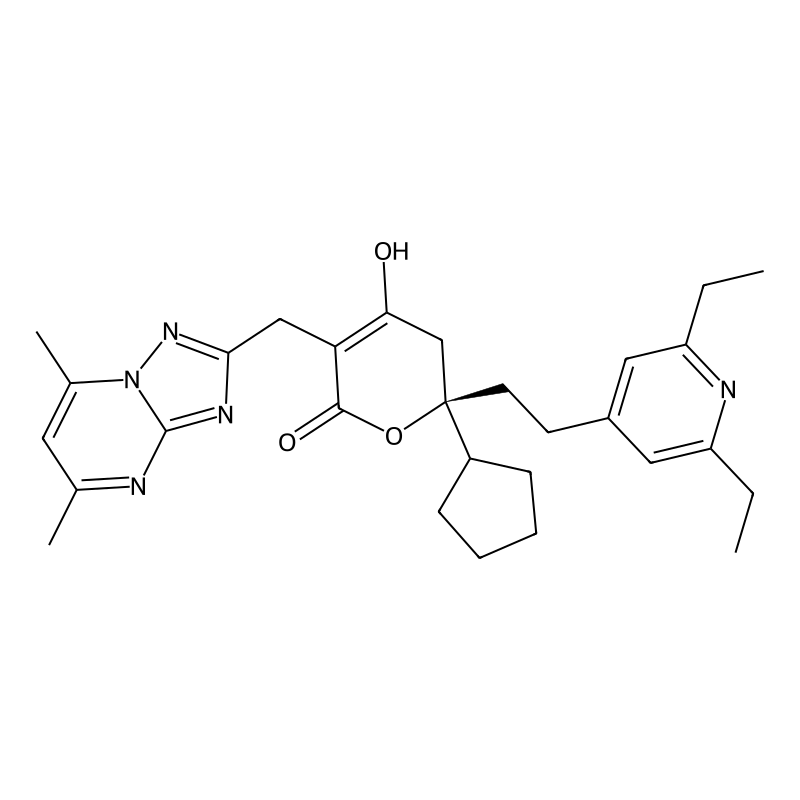

Filibuvir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Filibuvir is a highly potent, non-nucleoside allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, specifically targeting the Thumb II pocket. With a baseline potency against genotype 1b (IC50 ~19 nM) and a well-characterized biophysical profile, it serves as a critical reference standard in antiviral drug discovery and assay calibration. For procurement professionals and assay developers, Filibuvir provides a highly selective, reproducible tool for isolating elongative RNA synthesis, profiling viral resistance mutations (such as M423T), and benchmarking allosteric binding kinetics in standardized laboratory workflows [1].

Substituting Filibuvir with other NS5B inhibitors, such as Dasabuvir (a Palm I inhibitor) or Sofosbuvir (a nucleoside analog), fundamentally alters assay mechanics and target engagement profiles, leading to workflow failure. Unlike Palm site inhibitors that stabilize the polymerase without disrupting RNA binding, Filibuvir actively interferes with the NS5B-RNA interaction, making it indispensable for biophysical dissociation assays. Furthermore, Filibuvir specifically inhibits primer-dependent elongation while surprisingly enhancing de novo RNA synthesis at concentrations above 100 nM—a mechanistic divergence from Thumb I and Palm inhibitors that completely abolish de novo activity. Utilizing a generic or alternative in-class inhibitor will therefore yield incompatible kinetic data and fail to replicate the distinct Thumb II resistance profiles required for competitive screening[1].

Differential Impact on De Novo vs. Elongative RNA Synthesis

Filibuvir demonstrates a highly specific mechanistic profile by preferentially inhibiting primer-dependent elongative RNA synthesis (IC50 = 73 nM) while failing to inhibit—and actually enhancing—de novo RNA synthesis at concentrations ≥100 nM. In direct contrast, Palm site inhibitors (e.g., Tegobuvir) and Thumb I inhibitors completely abolish de novo activity at >100 nM[1].

| Evidence Dimension | De Novo RNA Synthesis Inhibition |

| Target Compound Data | Filibuvir: Enhances de novo activity by up to 180% at 1 μM (no inhibition) |

| Comparator Or Baseline | Tegobuvir / Thumb I inhibitors: 100% inhibition (abolishes activity) at >100 nM |

| Quantified Difference | Complete mechanistic divergence (enhancement vs. total abolition) |

| Conditions | In vitro gel-based de novo G1b RdRp activity assay |

Procuring Filibuvir is strictly required for assay designs that must isolate the elongation phase of viral replication without suppressing the initiation phase.

Biophysical Workflow Calibration: SPR-Based RNA Dissociation

For laboratories standardizing surface plasmon resonance (SPR) workflows, Filibuvir serves as a critical calibration standard for RNA-polymerase dissociation. Unlike Palm I inhibitors (e.g., Dasabuvir) which stabilize the enzyme without disrupting the RNA complex, Filibuvir actively reduces NS5B-RNA binding affinity and induces rapid dissociation [1].

| Evidence Dimension | NS5B-RNA Binding Interference (Workflow Calibration) |

| Target Compound Data | Filibuvir: Induces rapid dissociation (positive control for disruption) |

| Comparator Or Baseline | Dasabuvir: No interference with RNA binding (negative control for disruption) |

| Quantified Difference | Active complex disruption vs. stabilization |

| Conditions | Standardized SPR-based real-time polymerase biosensor workflow |

Procurement of Filibuvir is necessary to calibrate SPR workflows, ensuring high reproducibility when screening for compounds that physically block polymerase-RNA complex formation.

High-Throughput Screening (HTS) Workflow Fit: Genotype Selectivity

In mainstream antiviral high-throughput screening (HTS) workflows, Filibuvir is utilized as a highly reproducible, genotype-specific benchmark. It exhibits an EC50 of ~59 nM against GT1a/1b replicons but demonstrates a ~70-fold decrease in potency against Genotype 3a, providing a sharp contrast to broad-spectrum baselines like Nesbuvir (which maintains potency across GT1, GT2, and GT3)[1].

| Evidence Dimension | Genotype 3a vs Genotype 1b Potency Shift |

| Target Compound Data | Filibuvir: ~70-fold decrease in potency (GT1-selective) |

| Comparator Or Baseline | Nesbuvir: Maintains high potency across GT1-3 (Broad-spectrum) |

| Quantified Difference | 70-fold selectivity window vs. uniform broad-spectrum activity |

| Conditions | Standardized subgenomic replicon HTS panels |

Assay developers must procure Filibuvir to establish a reliable, reproducible selectivity window in HTS workflows evaluating broad-spectrum antiviral candidates.

Resistance Mutation Benchmarking (M423T)

Filibuvir specifically binds the Thumb II pocket, meaning its efficacy is uniquely compromised by the M423T mutation (a primary resistance pathway for Thumb II inhibitors). Comparators targeting the Palm I site, such as Dasabuvir, are unaffected by M423T but are highly susceptible to the S556G mutation[1].

| Evidence Dimension | Resistance Mutation Susceptibility |

| Target Compound Data | Filibuvir: Susceptible to M423T mutation |

| Comparator Or Baseline | Dasabuvir: Susceptible to S556G mutation (unaffected by M423T) |

| Quantified Difference | Mutually exclusive resistance profiles |

| Conditions | HCV replicon resistance selection assays |

Filibuvir is structurally required as a reference standard to confirm that new pipeline compounds successfully overcome Thumb II-specific resistance mutations.

Mechanism-of-Action (MoA) Deconvolution in Polymerase Assays

Filibuvir is strictly required when assay protocols demand the isolation of elongative RNA synthesis without the suppression of de novo initiation, a profile unattainable with Palm or Thumb I inhibitors [1].

Biophysical Workflow Calibration (SPR/DSF)

Procuring Filibuvir provides a validated positive control for inducing rapid RNA-polymerase dissociation in surface plasmon resonance workflows, ensuring baseline reproducibility [2].

Genotype Selectivity Panel Screening

In mainstream high-throughput screening (HTS), Filibuvir acts as a highly reproducible GT1-selective benchmark to validate the broad-spectrum claims of novel drug candidates against Genotype 3a [1].

Thumb II Resistance-Breaking Validation

Filibuvir is the standard comparator for establishing baseline susceptibility in M423T mutant replicon cell lines, confirming whether next-generation inhibitors successfully overcome Thumb II-specific resistance [3].

References

- [1] W. W. C. Chan et al., 'Cross-Genotypic Examination of Hepatitis C Virus Polymerase Inhibitors Reveals a Novel Mechanism of Action for Thumb Binders,' Antimicrobial Agents and Chemotherapy, vol. 57, no. 11, pp. 5419-5427, 2013.

- [2] E. S. G. E. et al., 'Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase,' Viruses, vol. 9, no. 6, p. 148, 2017.

- [3] S. T. Shi et al., 'Preclinical characterization of PF-00868554, a potent nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase,' Antimicrobial Agents and Chemotherapy, vol. 53, no. 6, pp. 2544-2552, 2009.